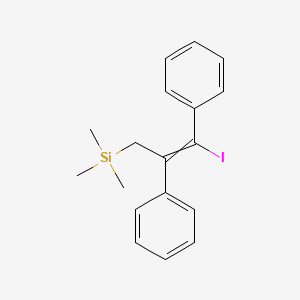
(3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an iodine atom, two phenyl groups, and a trimethylsilyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane typically involves the reaction of (2,3-diphenylprop-2-en-1-yl)trimethylsilane with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide, potassium thiocyanate, or amines in solvents like acetone or ethanol.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxidized forms such as alcohols, ketones, or carboxylic acids.
Reduction: Products include hydrocarbons or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: Its derivatives may have potential therapeutic applications, and it is used in the development of new drugs and diagnostic agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
- (3-Iodo-2,3-diphenylprop-2-en-1-yl)trimethylsilane
- (3-Iodo-2,3-diphenylprop-2-en-1-yl)dimethylsilane
- (3-Iodo-2,3-diphenylprop-2-en-1-yl)methylsilane
Uniqueness: (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in organic synthesis and material science applications, where other similar compounds may not offer the same level of performance.
Propriétés
Numéro CAS |
651303-06-9 |
|---|---|
Formule moléculaire |
C18H21ISi |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
(3-iodo-2,3-diphenylprop-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C18H21ISi/c1-20(2,3)14-17(15-10-6-4-7-11-15)18(19)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
INHQTSFIYGSKMT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=C(C1=CC=CC=C1)I)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


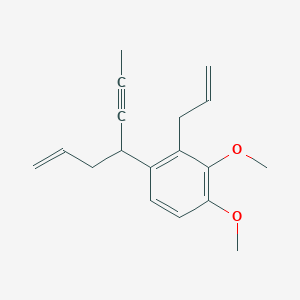

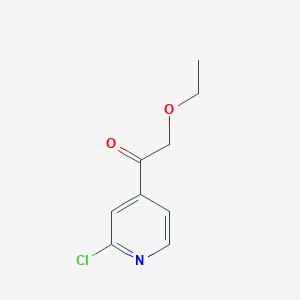
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
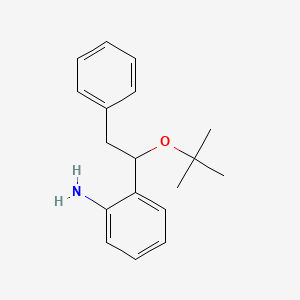
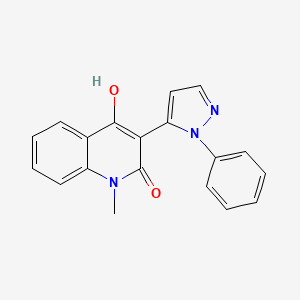
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
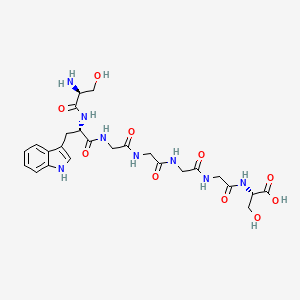
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
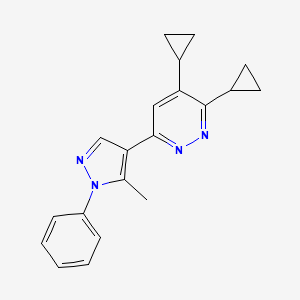
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
